molecular formula C19H17NO4 B5796255 Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate CAS No. 133676-11-6

Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate

Cat. No.: B5796255
CAS No.: 133676-11-6
M. Wt: 323.3 g/mol
InChI Key: SDKDFNPXXCTYTG-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate is a synthetic organic compound with the molecular formula C19H17NO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate quinoline derivative under specific conditions. One common method includes the use of a Friedländer synthesis, where the aldehyde reacts with an amino ketone in the presence of an acid catalyst to form the quinoline ring system .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Methylquinoline: A derivative with a methyl group at the 2-position.

    4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position.

Uniqueness: Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-22-17-9-8-12(10-18(17)23-2)16-11-14(19(21)24-3)13-6-4-5-7-15(13)20-16/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKDFNPXXCTYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301213342
Record name Methyl 2-(3,4-dimethoxyphenyl)-4-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133676-11-6
Record name Methyl 2-(3,4-dimethoxyphenyl)-4-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133676-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(3,4-dimethoxyphenyl)-4-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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